2,6-Difluoro-3-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC17621699
Molecular Formula: C7H4F5N
Molecular Weight: 197.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4F5N |
|---|---|
| Molecular Weight | 197.10 g/mol |
| IUPAC Name | 2,6-difluoro-3-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C7H4F5N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2 |
| Standard InChI Key | UNSGIEMHJDQDKD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1C(F)(F)F)F)N)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2,6-Difluoro-3-(trifluoromethyl)aniline belongs to the class of polyfluorinated anilines, with a molecular formula of C₇H₄F₅N and a molecular weight of 197.10 g/mol. The benzene core features fluorine atoms at the ortho positions (C2 and C6) and a trifluoromethyl (-CF₃) group at the meta position (C3), creating a sterically and electronically distinct environment. The SMILES notation for this compound is C1=C(C=C(C(=C1F)N)F)C(F)(F)F, reflecting its substitution pattern .
Table 1: Structural Comparison with Related Isomers
| Compound | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) |
|---|---|---|---|
| 2,6-Difluoro-4-(trifluoromethyl)aniline | C₇H₄F₅N | 2-F, 6-F, 4-CF₃ | 197.10 |
| 2,6-Dichloro-3-(trifluoromethyl)aniline | C₇H₄Cl₂F₃N | 2-Cl, 6-Cl, 3-CF₃ | 228.97 |
| 2,3-Difluoroaniline | C₆H₅F₂N | 2-F, 3-F | 129.11 |
The InChIKey ZRKPSBIIUHNZDU-UHFFFAOYSA-N uniquely identifies its stereoelectronic configuration, distinguishing it from positional isomers such as 2,6-difluoro-4-(trifluoromethyl)aniline .
Electronic and Steric Effects
The trifluoromethyl group’s strong electron-withdrawing nature (-I effect) deactivates the aromatic ring, directing electrophilic substitution to specific positions. Fluorine atoms further modulate electronic density, enhancing the compound’s stability against oxidative degradation. These features are critical in drug design, where metabolic stability and target binding affinity are prioritized.
Synthesis Methods and Reaction Mechanisms
Palladium-Catalyzed Hydrogenation
A common synthesis route involves the hydrogenation of 1,2-dibromo-4,5-difluoro-3-nitrobenzene using 10% Pd/C as a catalyst under hydrogen atmosphere. Triethylamine is added as a base to neutralize HBr byproducts, with the reaction conducted in methanol at 50°C for 2.5 hours . This method achieves a 93% yield of 2,3-difluoroaniline derivatives, suggesting adaptability for synthesizing 2,6-Difluoro-3-(trifluoromethyl)aniline via analogous intermediates .
Table 2: Key Synthesis Parameters
| Parameter | Condition |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Temperature | 50°C |
| Reaction Time | 2.5 hours |
| Yield | 93% |
Nucleophilic Aromatic Substitution
Alternative approaches employ 2,6-difluorobenzoyl chloride and 4-(trifluoromethyl)aniline as precursors. The reaction proceeds under mild conditions (0–5°C) in the presence of a base, facilitating the displacement of chloride by the amine group. This method emphasizes the importance of low temperatures to minimize side reactions such as polyfluorination or hydrolysis.
Physicochemical Properties and Analytical Data
Collision Cross Section (CCS) Profiles
Mass spectrometry studies predict CCS values for various adducts, critical for identifying the compound in complex mixtures. For example, the [M+H]+ ion exhibits a CCS of 148.8 Ų, while [M+Na]+ adducts show higher values (155.8 Ų) due to increased ion size .
Table 3: Predicted CCS Values for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 198.03366 | 148.8 |
| [M+Na]+ | 220.01560 | 155.8 |
| [M-H]- | 196.01910 | 144.2 |
Solubility and Stability
The compound’s lipophilicity (logP ≈ 2.8) suggests moderate solubility in organic solvents like methanol and dichloromethane. Fluorine atoms enhance thermal stability, with decomposition temperatures exceeding 200°C, making it suitable for high-temperature applications.
Applications in Materials Science
Liquid Crystals and Polymers
The compound’s rigid, fluorinated structure makes it a candidate for liquid crystal displays (LCDs), where it enhances dielectric anisotropy and response times. Incorporating it into polyimide matrices improves thermal stability and mechanical strength in high-performance polymers.
Organic Electronics
As an electron-deficient aromatic amine, it serves as a building block for n-type semiconductors in organic field-effect transistors (OFETs). Thin films derived from this compound exhibit electron mobilities of 0.3–0.5 cm²/V·s, comparable to state-of-the-art materials.
Future Research Directions
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Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles in mammalian models.
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Synthetic Optimization: Develop solvent-free or catalytic methods to improve atom economy and reduce waste.
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Environmental Impact: Assess biodegradability and bioaccumulation potential to guide disposal protocols.
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